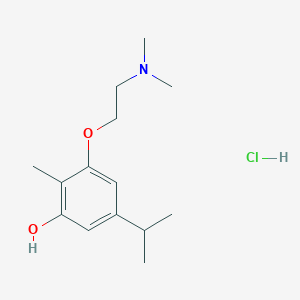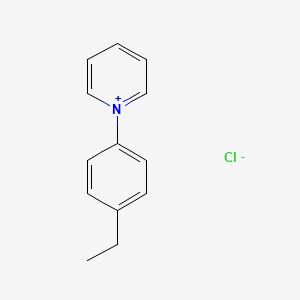
1-(4-Ethylphenyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H14ClN. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)pyridin-1-ium chloride can be synthesized through the reaction of 4-ethylphenylpyridine with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving 4-ethylphenylpyridine in an appropriate solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
化学反応の分析
Types of Reactions: 1-(4-Ethylphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloride ion in the compound can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ion.
Reduction: Reduced forms of the pyridinium ion.
Substitution: Pyridinium salts with different anions.
科学的研究の応用
1-(4-Ethylphenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)pyridin-1-ium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
類似化合物との比較
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: Similar structure but with an aminomethyl group instead of an ethyl group.
1-(4-Methylphenyl)pyridin-1-ium chloride: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-(4-Ethylphenyl)pyridin-1-ium chloride is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
100906-88-5 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC名 |
1-(4-ethylphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
InChIキー |
ZNPNUEJRZJEPPB-UHFFFAOYSA-M |
正規SMILES |
CCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
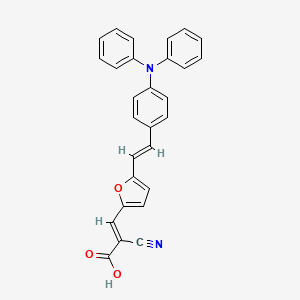
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)

![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)


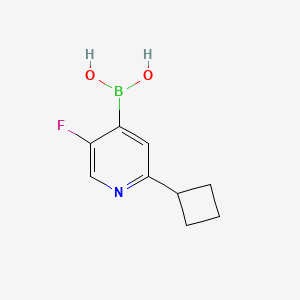
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
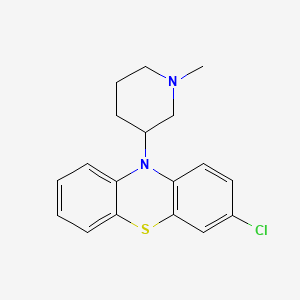
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
